molecular formula C11H14INO2 B4021527 (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone

(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone

Cat. No.: B4021527
M. Wt: 319.14 g/mol
InChI Key: PNEAZMLSEIJDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with an iodine atom at the 5-position and a piperidine ring substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone typically involves the iodination of a furan derivative followed by the introduction of the piperidine moiety. One common method involves the following steps:

    Iodination of Furan: The furan ring is iodinated at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from 2-methylpiperidine.

    Coupling Reaction: The iodinated furan and the piperidine derivative are then coupled using a suitable coupling reagent such as palladium catalysts under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) are commonly employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Deiodinated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with a bromine atom instead of iodine.

    (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of iodine.

    (5-Fluorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(5-iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8-4-2-3-7-13(8)11(14)9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEAZMLSEIJDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Reactant of Route 4
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Reactant of Route 6
(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.